molecular formula C14H12FNO B1594057 4-Methoxy-N-(4-fluorobenzylidene)aniline CAS No. 39769-08-9

4-Methoxy-N-(4-fluorobenzylidene)aniline

Cat. No. B1594057
CAS RN: 39769-08-9
M. Wt: 229.25 g/mol
InChI Key: RAXZKIAJTMJMLN-UHFFFAOYSA-N
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Description

“4-Methoxy-N-(4-fluorobenzylidene)aniline” is a research chemical . It is also known as “N-(Fluorobenzylidene)-p-anisidine” and "Benzenamine, N-[(4-fluorophenyl)methylene]-4-methoxy-" . Its molecular formula is C14H12FNO .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-N-(4-fluorobenzylidene)aniline” consists of 14 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The exact mass of the molecule is 229.09000 .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxy-N-(4-fluorobenzylidene)aniline” is 229.25000 . It has a melting point of 95-99ºC (lit.) . Other physical and chemical properties such as density, boiling point, and flash point are not specified in the available resources .

Safety And Hazards

“4-Methoxy-N-(4-fluorobenzylidene)aniline” is classified as a dangerous substance. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXZKIAJTMJMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359511
Record name 4-Methoxy-N-(4-fluorobenzylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(4-fluorobenzylidene)aniline

CAS RN

39769-08-9
Record name 4-Methoxy-N-(4-fluorobenzylidene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-N-(4-fluorobenzylidene)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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